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Compound of Interest

Compound Name: Methoxyphenylacetic acid

Cat. No.: B039546 Get Quote

A detailed spectroscopic comparison of the three positional isomers of methoxyphenylacetic
acid—2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-

methoxyphenylacetic acid—is presented for researchers, scientists, and professionals in

drug development. This guide provides a comprehensive overview of their distinguishing

features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), supported by experimental data and protocols.

Data Summary
The following tables summarize the key quantitative spectroscopic data for the three isomers,

facilitating a direct comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)

Protons
2-
Methoxyphenylacet
ic Acid

3-
Methoxyphenylacet
ic Acid

4-
Methoxyphenylacet
ic Acid

-CH₂- ~3.69 (s) ~3.61 (s) 3.60 (s)[1]

-OCH₃ ~3.86 (s) ~3.79 (s) 3.81 (s)[1][2]

Aromatic ~6.88-7.28 (m) ~6.80-7.25 (m) 6.88 (d), 7.21 (d)[1][2]

-COOH Variable Variable Variable
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Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)

Carbon Atom
2-
Methoxyphenylacet
ic Acid

3-
Methoxyphenylacet
ic Acid

4-
Methoxyphenylacet
ic Acid

-CH₂- ~36.0 ~41.0 ~40.5

-OCH₃ ~55.3 ~55.2 ~55.3

C1 (ipso, -CH₂COOH) ~123.5 ~135.5 ~126.0

C2 (ipso, -OCH₃) ~157.5 ~121.5 (C3) ~114.2 (C3/C5)

C3 ~110.5 ~159.8 (ipso, -OCH₃) ~130.5 (C2/C6)

C4 ~128.9 ~114.5 ~158.8 (ipso, -OCH₃)

C5 ~121.0 ~129.7 ~114.2 (C3/C5)

C6 ~131.0 ~116.8 ~130.5 (C2/C6)

-C=O ~178.0 ~178.0 ~178.5

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for

confirmation.

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Functional Group
2-
Methoxyphenylacet
ic Acid

3-
Methoxyphenylacet
ic Acid

4-
Methoxyphenylacet
ic Acid

O-H (Carboxylic Acid) ~2500-3300 (broad) ~2500-3300 (broad) ~2500-3300 (broad)

C-H (Aromatic) ~3000-3100 ~3000-3100 ~3000-3100

C-H (Aliphatic) ~2850-3000 ~2850-3000 ~2850-3000

C=O (Carboxylic Acid) ~1700 ~1700 ~1700

C=C (Aromatic) ~1450-1600 ~1450-1600 ~1450-1600

C-O (Ether)
~1240 (asymmetric),

~1030 (symmetric)

~1250 (asymmetric),

~1040 (symmetric)

~1250 (asymmetric),

~1030 (symmetric)

Out-of-plane bending ~750 (ortho) ~780, ~690 (meta) ~830 (para)

Table 4: Mass Spectrometry Data (m/z)

Ion
2-
Methoxyphenylacet
ic Acid[3]

3-
Methoxyphenylacet
ic Acid

4-
Methoxyphenylacet
ic Acid

[M]⁺ 166 166 166

[M-COOH]⁺ 121 121 121

[M-CH₂COOH]⁺ 107 107 107

Base Peak 121 121 121

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the methoxyphenylacetic acid
isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean ATR crystal.

Record the sample spectrum.

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

The data is typically presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400.

Typical EI energy: 70 eV.

Identify the molecular ion peak and major fragment ions.

Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the three

isomers based on their key spectroscopic features.
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Workflow for Isomer Differentiation
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Caption: Isomer differentiation workflow.
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This guide provides a foundational spectroscopic comparison of 2-, 3-, and 4-

methoxyphenylacetic acid. For unequivocal structure elucidation, especially for novel

compounds or complex mixtures, a combination of 1D and 2D NMR techniques (COSY, HSQC,

HMBC) is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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